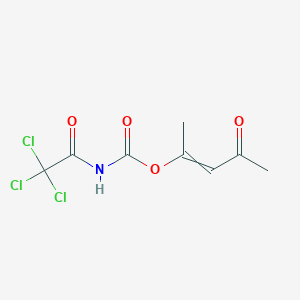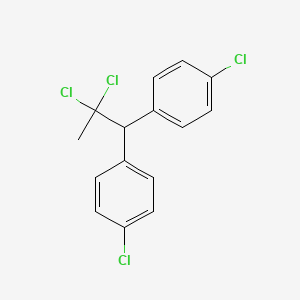
1-Chloro-4-(2,2-dichloro-1-(4-chlorophenyl)propyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(2,2-dichloro-1-(4-chlorophenyl)propyl)benzene is an organic compound belonging to the class of diphenylmethanes It is characterized by the presence of multiple chlorine atoms attached to a benzene ring, making it a chlorinated aromatic hydrocarbon
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-(2,2-dichloro-1-(4-chlorophenyl)propyl)benzene typically involves the chlorination of precursor compounds under controlled conditions. One common method includes the reaction of 4-chlorobenzyl chloride with 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane in the presence of a suitable catalyst. The reaction is carried out in an inert solvent such as dichloromethane at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve large-scale chlorination processes using specialized equipment to ensure safety and efficiency.
Analyse Chemischer Reaktionen
1-Chloro-4-(2,2-dichloro-1-(4-chlorophenyl)propyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as hydroxide ions or amines replace chlorine atoms, forming phenols or amines, respectively.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(2,2-dichloro-1-(4-chlorophenyl)propyl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studies have explored its potential as a biochemical probe to investigate cellular processes and interactions.
Medicine: Research has been conducted on its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: This compound is utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-Chloro-4-(2,2-dichloro-1-(4-chlorophenyl)propyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic processes and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Chloro-4-(2,2-dichloro-1-(4-chlorophenyl)propyl)benzene include:
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane: Known for its use as an insecticide, this compound shares structural similarities but differs in its specific applications and reactivity.
1,4-Dichlorobenzene: Commonly used as a deodorant and pesticide, it has a simpler structure with fewer chlorine atoms and different chemical properties.
1-Chloro-2,2-dichloro-1-(4-chlorophenyl)ethane: Another chlorinated aromatic hydrocarbon with distinct uses and reactivity patterns.
The uniqueness of this compound lies in its specific arrangement of chlorine atoms and its resulting chemical behavior, making it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
62897-66-9 |
|---|---|
Molekularformel |
C15H12Cl4 |
Molekulargewicht |
334.1 g/mol |
IUPAC-Name |
1-chloro-4-[2,2-dichloro-1-(4-chlorophenyl)propyl]benzene |
InChI |
InChI=1S/C15H12Cl4/c1-15(18,19)14(10-2-6-12(16)7-3-10)11-4-8-13(17)9-5-11/h2-9,14H,1H3 |
InChI-Schlüssel |
GUWJSPIEBMTWFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



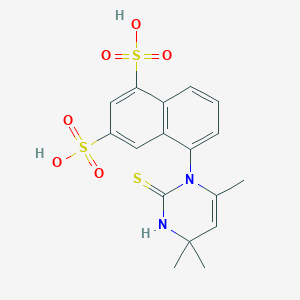
![3-[1-(Dimethylamino)ethylidene]-5-methylfuran-2(3H)-one](/img/structure/B14497008.png)
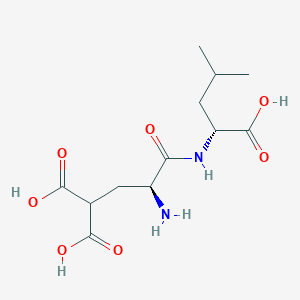
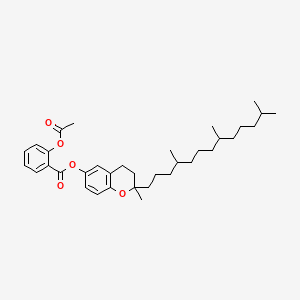


![4-[4-(4-Methoxyphenyl)hex-4-en-3-yl]aniline](/img/structure/B14497056.png)
![2,6-Dichloro-4,8-bis(2,4-dichlorophenoxy)pyrimido[5,4-d]pyrimidine](/img/structure/B14497070.png)

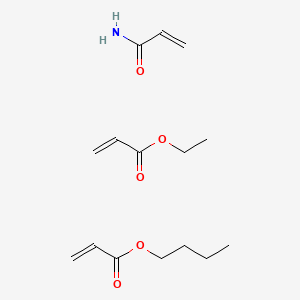

![8-Methoxy-5-{[(propan-2-yl)amino]acetyl}quinolin-2(1H)-one](/img/structure/B14497096.png)
